molecular formula C10H7BrS B8698839 2-(3-Bromophenyl)thiophene

2-(3-Bromophenyl)thiophene

Cat. No.: B8698839
M. Wt: 239.13 g/mol
InChI Key: FLQUZYDPRFWCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)thiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7BrS

Molecular Weight

239.13 g/mol

IUPAC Name

2-(3-bromophenyl)thiophene

InChI

InChI=1S/C10H7BrS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H

InChI Key

FLQUZYDPRFWCHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of m-bromoaniline (34.4 g; 0.2M) in thiophene (200 mL) was added isoamylnitrite (46.86 g; 0.4M) dropwise over a period of 30 mins. at 0° C. The resulting mixture was cautiously warmed to R.T. and heated to reflux for 16 hours. The reaction mixture was cooled, diluted with 400 mL of ether, washed with 3×100 mL of satd. sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent and excess thiophene were removed. A solution of the residue in 200 mL of ether was filtered through 50 G silica gel bed. Solvent was removed, and the residue was distilled to give 34% of 2-(3'-bromophenyl) thiophene as a yellow liquid boiling at 130°-2°/~0.2 mm. This liquid solidified on standing in the refrigerator.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
46.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To stirred solution of m-bromoaniline (34.4 g; 0.2M) in thiophene (200 mL) was added isoamylnitrite (46.86 g; 0.4M) dropwise over a period of 30 mins. at 0° C. The resulting mixture was cautiously warmed to R.T. and heated to reflux for 16 hours. The reaction mixture was cooled, diluted with 400 mL of ether, washed with 3×100 mL of satd. sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent and excess thiophene were removed. A solution of the residue in 200 mL of ether was filtered through 50 G silica gel bed. Solvent was removed, and the residue was distilled to give 34% of 2-(3'-bromophenyl)thiophene as a yellow liquid boiling at 130°-2°/~0.2 mm. This liquid solidified on standing in the refrigerator.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
46.86 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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